molecular formula C24H21IN2O2 B5358550 4-iodo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide

4-iodo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide

Cat. No.: B5358550
M. Wt: 496.3 g/mol
InChI Key: LPSZLGUTFRSXFV-OQKWZONESA-N
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Description

4-iodo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound contains an iodine atom, a phenyl group, and an amide linkage, making it a versatile molecule for chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide typically involves multiple steps, including the formation of the amide bond and the introduction of the iodine atom. Common synthetic routes may involve:

    Amide Bond Formation: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-iodo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-iodo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-iodo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-iodo-N-[(E)-3-oxo-1-phenylprop-1-en-2-yl]benzamide: Lacks the phenylethylamino group.

    N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide: Lacks the iodine atom.

Uniqueness

4-iodo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide is unique due to the presence of both the iodine atom and the phenylethylamino group, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-iodo-N-[(E)-3-oxo-1-phenyl-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21IN2O2/c25-21-13-11-20(12-14-21)23(28)27-22(17-19-9-5-2-6-10-19)24(29)26-16-15-18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,26,29)(H,27,28)/b22-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSZLGUTFRSXFV-OQKWZONESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CCNC(=O)/C(=C\C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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